molecular formula C21H20ClNO4S2 B11680740 (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11680740
M. Wt: 450.0 g/mol
InChI Key: QLXCSWLIIPUEMX-AQTBWJFISA-N
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Description

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the benzylidene group. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper salts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of the thiazolidinone core and the benzylidene group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H20ClNO4S2

Molecular Weight

450.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20ClNO4S2/c1-3-23-20(24)18(29-21(23)28)13-14-11-16(22)19(17(12-14)25-2)27-10-9-26-15-7-5-4-6-8-15/h4-8,11-13H,3,9-10H2,1-2H3/b18-13-

InChI Key

QLXCSWLIIPUEMX-AQTBWJFISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCCOC3=CC=CC=C3)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC=CC=C3)OC)SC1=S

Origin of Product

United States

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